![molecular formula C16H21O2Si B14496388 (Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl CAS No. 63451-94-5](/img/structure/B14496388.png)
(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl is a chemical compound with the molecular formula C16H21O2Si It is characterized by the presence of a naphthalene ring attached to a silicon atom through two propan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl typically involves the reaction of naphthalene derivatives with silicon-containing reagents. One common method is the reaction of naphthalene-1-ol with chlorosilanes in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction proceeds through the formation of a silyl ether intermediate, which is then purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dione derivatives.
Reduction: Reduction reactions can yield naphthalene-1-ol derivatives.
Substitution: The silyl ether groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, such as naphthalene-1,4-dione, naphthalene-1-ol, and halogenated naphthalenes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl is used as a precursor for the synthesis of more complex organic molecules
Biology
The compound has potential applications in biological research, particularly in the study of silicon-based biochemistry. It can be used to investigate the interactions between silicon-containing molecules and biological systems, providing insights into the role of silicon in biological processes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Silicon-containing compounds have been studied for their ability to enhance the bioavailability and stability of pharmaceutical agents, making this compound a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as silicon-based polymers and coatings. Its ability to form stable silyl ether linkages makes it valuable in the development of high-performance materials with enhanced durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of (Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl involves its interaction with molecular targets through the formation of silyl ether bonds. These bonds can influence the reactivity and stability of the compound, allowing it to participate in various chemical and biological processes. The naphthalene ring provides a hydrophobic environment, which can facilitate interactions with hydrophobic regions of biological molecules, such as proteins and lipids.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(naphthalen-1-yloxy)propan-2-ol: This compound shares a similar naphthalene-based structure but differs in the presence of hydroxyl groups instead of silyl ether groups.
Propranolol: A beta-adrenergic blocker with a naphthalene ring, used as an antihypertensive and antianginal agent.
Naphthalene-1-ol: A simpler naphthalene derivative with a single hydroxyl group.
Uniqueness
(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl is unique due to its combination of a naphthalene ring and silyl ether groups. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
63451-94-5 |
|---|---|
Fórmula molecular |
C16H21O2Si |
Peso molecular |
273.42 g/mol |
InChI |
InChI=1S/C16H21O2Si/c1-12(2)17-19(18-13(3)4)16-11-7-9-14-8-5-6-10-15(14)16/h5-13H,1-4H3 |
Clave InChI |
AAQUUXIMPOUYOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](C1=CC=CC2=CC=CC=C21)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




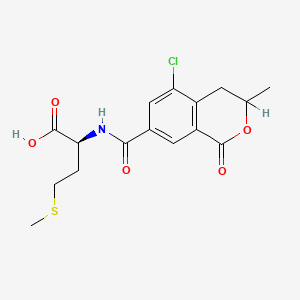
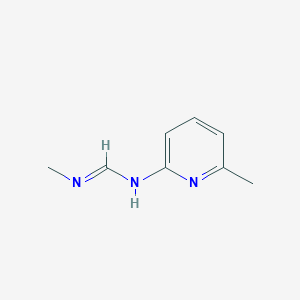
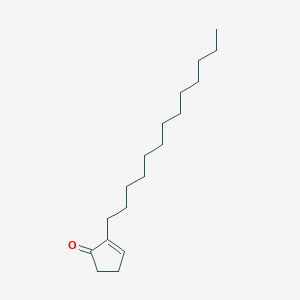
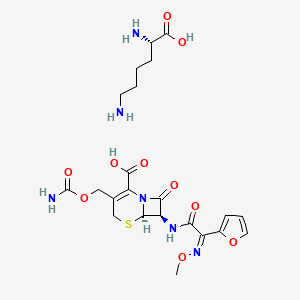
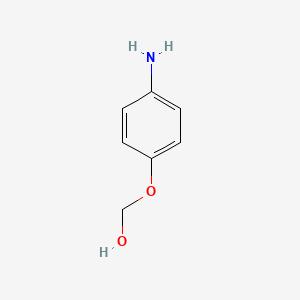
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)

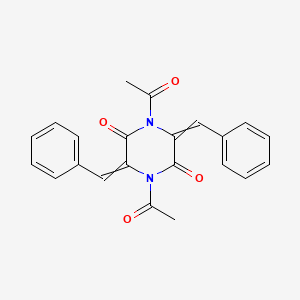
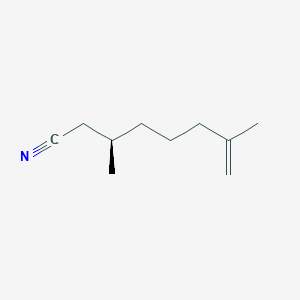
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)

